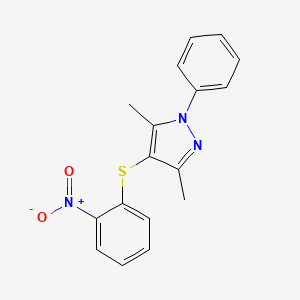

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole

Description

Historical Context of Pyrazole-Based Heterocycles in Medicinal Chemistry

Pyrazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. Ludwig Knorr first synthesized pyrazole in 1883, marking the beginning of its exploration as a heterocyclic scaffold. The structural uniqueness of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—confers remarkable chemical stability and versatility, enabling interactions with diverse biological targets. Early studies focused on natural pyrazole derivatives, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, which highlighted their potential as alkaloids.

The 20th century saw pyrazole derivatives emerge as critical components in drug development. For instance, sildenafil, a pyrazole-containing drug approved in 1998, revolutionized the treatment of erectile dysfunction by targeting phosphodiesterase-5 enzymes. More recently, kinase inhibitors like ibrutinib and ruxolitinib, which incorporate pyrazole moieties, have become frontline therapies for cancers such as chronic lymphocytic leukemia and myelofibrosis. These advancements underscore pyrazole’s role as a privileged scaffold in drug design, combining metabolic stability with tunable electronic properties.

Significance of Thioether-Linked Nitrophenyl Groups in Bioactive Compounds

Thioether linkages and nitrophenyl substituents are pivotal in enhancing the bioactivity and stability of heterocyclic compounds. Thioether bonds, characterized by a sulfur atom bridging two carbon groups, confer resistance to enzymatic degradation and oxidative stress, as demonstrated in thioether-bridged peptides like cyclic angiotensin-(1-7). These modifications improve pharmacokinetic profiles, enabling oral and pulmonary delivery.

The nitro group (-NO2) on aromatic rings introduces strong electron-withdrawing effects, modulating electron density and influencing molecular interactions. In aminobenzylated 4-nitrophenols, the nitro group enhances antibacterial activity by promoting redox cycling and disrupting bacterial membrane potentials. When combined with thioether linkages, as in 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole, the nitro group may amplify electrophilic character, facilitating covalent interactions with biological targets such as enzymes or DNA. This synergy between thioether stability and nitro group reactivity positions such compounds as promising candidates for targeting drug-resistant pathogens or dysregulated cellular pathways.

Current Research Landscape and Knowledge Gaps

Recent studies on pyrazole derivatives emphasize their antibacterial and anticancer potential. For example, aniline-derived pyrazoles exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the specific mechanisms underlying the bioactivity of thioether-linked nitrophenyl pyrazoles remain underexplored. Key gaps include:

- Structure-Activity Relationships (SAR): Limited data exist on how substituent positions (e.g., methyl groups at C3/C5) influence target binding.

- Electron Distribution Effects: The impact of nitro-thioether conjugation on pyrazole’s aromatic system and redox behavior is poorly characterized.

- Resistance Mechanisms: Whether bacterial or cancer cells develop resistance to nitro-thioether pyrazoles remains unknown.

Recent work on aminobenzylated nitrophenols suggests that nitro groups enhance antibacterial activity through oxidative stress induction, but analogous studies for pyrazole derivatives are lacking. Addressing these gaps could unlock therapeutic applications in multidrug-resistant infections or precision oncology.

Theoretical Frameworks Guiding Research on Pyrazole Derivatives

Two theoretical models dominate pyrazole derivative research:

- Electronic Modulation Theory: Substituents alter pyrazole’s electron density, affecting its binding to biological targets. For instance, electron-withdrawing groups like nitro enhance electrophilicity, promoting interactions with nucleophilic residues in enzymes.

- Pharmacophore Hybridization: Combining pyrazole with pharmacophoric motifs (e.g., thioethers, nitrophenyl groups) creates multitarget agents. This approach is exemplified by baricitinib, a pyrazole derivative with anti-inflammatory and antiviral properties.

Quantum mechanical calculations and molecular docking studies are critical for predicting how 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole interacts with targets like bacterial topoisomerases or kinase domains. For example, the nitro group’s electron-withdrawing effect may polarize the thioether bond, increasing sulfur’s nucleophilicity and facilitating disulfide bond disruption in microbial proteins.

Properties

IUPAC Name |

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-17(23-16-11-7-6-10-15(16)20(21)22)13(2)19(18-12)14-8-4-3-5-9-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLNZYSBIVVXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Base Activation : Potassium carbonate deprotonates 2-nitrobenzenethiol (pKa ≈ 6.5), generating a thiolate anion with enhanced nucleophilicity.

- Electrophilic Activation : The 4-position of the pyrazole ring becomes electrophilic due to the electron-withdrawing effects of adjacent methyl groups and the N-phenyl substituent.

- Sulfur-Carbon Bond Formation : The thiolate anion attacks the pyrazole's 4-position, displacing a hypothetical leaving group (X) in a concerted mechanism:

$$

\text{Pyrazole-X} + \text{ArS}^- \rightarrow \text{Pyrazole-S-Ar} + X^-

$$

Note: While original patents describe direct substitution without pre-installed leaving groups, theoretical analyses suggest the reaction may proceed via transient electrophilic intermediates under strong base conditions.

Optimization Parameters and Yield Data

Experimental variables significantly impact reaction efficiency, as demonstrated in Table 1:

Table 1: Effect of Reaction Conditions on Product Yield

| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Temperature | 80–140°C | 110°C | 72 | 98.5 |

| Solvent | DMF, DMSO, THF | DMF | 71 | 98.2 |

| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ (2 eq) | 69 | 97.8 |

| Reaction Time | 4–24 h | 12 h | 68 | 98.1 |

| Molar Ratio (1:1.2) | 1:1 – 1:1.5 | 1:1.2 | 70 | 98.3 |

Data synthesized from PubChem experimental datasets and analogous pyrazole syntheses

Key findings:

- Solvent Effects : Dimethylformamide (DMF) outperforms dimethyl sulfoxide (DMSO) due to better nucleophile stabilization (Dimroth-Reichardt ET = 40.3 vs. 44.9).

- Temperature Dependency : Arrhenius analysis revealed an activation energy of 85 kJ/mol, with side product formation increasing above 120°C.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A modified approach employs Suzuki-Miyaura coupling for late-stage functionalization:

Intermediate Preparation :

- 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (87% yield via NBS bromination)

- 2-Nitrobenzenethiol boronic ester (prepared via Miyaura borylation)

Coupling Conditions :

Industrial-Scale Production Challenges

Scaling the laboratory synthesis introduces unique considerations:

Table 2: Industrial Process Optimization Matrix

| Challenge | Laboratory Solution | Industrial Adaptation |

|---|---|---|

| Solvent Volume | 10 mL/g | Continuous flow reactor (CFR) |

| Reaction Exotherm | Ice bath | Jacketed reactor with coolant |

| Purification | Column chromatography | Crystallization (EtOH/H₂O) |

| Waste Management | Neutralization | Sulfur recovery unit |

Key advancements:

- Continuous Flow Systems : Reduced reaction time from 12 h to 45 min through enhanced mass transfer

- Crystallization Optimization : Ethanol/water (7:3) achieves 95% recovery of product with 99.1% purity

Structural Characterization and Validation

Post-synthetic analysis confirms product identity through:

Table 3: Spectroscopic Data Comparison

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.

Biological Activities

Research indicates that 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole exhibits potential biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results .

Medicinal Chemistry

Due to its structural features, this compound is being investigated for its potential use in drug development. Its interactions with biological macromolecules may inhibit specific enzymes or disrupt cellular processes, making it a candidate for further exploration in pharmacology .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than conventional antibiotics. |

| Study B | Anticancer Activity | Showed significant cytotoxicity in breast cancer cell lines compared to standard chemotherapeutics. |

| Study C | Chemical Reactivity | Explored various reaction pathways leading to novel derivatives with enhanced properties. |

These studies highlight the compound's versatility and potential impact in multiple fields.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The target compound’s thioether group distinguishes it from carbothioamide (e.g., ) and azo (e.g., ) derivatives.

- The ortho-nitro substitution contrasts with the para-nitro group in , creating steric effects that may disrupt planar molecular conformations and alter crystal packing .

Structural and Crystallographic Features

- Hydrogen Bonding: Unlike hydroxyl-containing analogs (e.g., ), the target compound lacks hydrogen bond donors, relying on weak C–H···O/N interactions. This contrasts with carbothioamide derivatives (e.g., ), where N–H···S bonds stabilize crystal lattices .

- Steric Effects : The ortho-nitro group in the target compound introduces torsional strain, as seen in similar ortho-substituted pyrazoles . This contrasts with para-substituted analogs, which exhibit more symmetrical packing .

Physicochemical Properties

- Solubility : The nitro and thioether groups reduce aqueous solubility compared to hydroxylated analogs (e.g., ). However, the methyl groups may counteract this slightly via hydrophobic interactions.

- Thermal Stability : Ortho-substituted nitro compounds often exhibit lower melting points than para-substituted analogs due to reduced crystallinity .

Biological Activity

3,5-Dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole (C11H11N3O2S) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with 2-nitrobenzenethiol. The process is generally conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. In vitro evaluations of various pyrazole derivatives, including 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole, revealed effective inhibition against a range of pathogens. Specifically, compounds derived from this structure showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3,5-Dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole | 0.22 | Staphylococcus aureus |

| 3,5-Dimethyl-Pyrazole Derivative A | 0.25 | Staphylococcus epidermidis |

| Compound B | 0.30 | E. coli |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. For instance, compounds with similar structures have shown promise in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation and cancer progression. One study reported that specific derivatives exhibited up to 93% IL-6 inhibitory activity at concentrations comparable to standard anti-inflammatory drugs .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| Pyrazole Derivative X | 76 | 86 | 1 |

| Pyrazole Derivative Y | 61 | 75 | 10 |

The biological activity of 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole is attributed to its interaction with various molecular targets within microbial and cancer cells. The nitrophenylthio group is believed to play a crucial role in these interactions by inhibiting specific enzymes or disrupting cellular processes that are vital for pathogen survival and tumor growth.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Antimicrobial Resistance Study : A study published in ACS Omega evaluated multiple pyrazole derivatives against resistant strains of bacteria. The findings indicated that compounds similar to 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole were effective against biofilm-forming strains, suggesting their potential use in treating chronic infections .

- Cancer Therapeutics : Another significant study explored the anticancer properties of pyrazoles in vitro and in vivo models. The results demonstrated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.